7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Valence Tautomers and Complex Formation: The compound can be involved in reactions leading to various valence tautomers and the formation of complex iron tricarbonyl structures (Kerber & Müller, 1987).
- Cyclopropylcarbinyl-Cyclobutyl-Homoallyl Rearrangement: It can undergo specific rearrangements leading to the synthesis of different tricyclic alcohols, which are useful in chemical synthesis (Geisel, Grob, Santi, & Tschudi, 1973).
- Synthesis of Irontricarbonyl Complexes: It can be used in synthesizing various irontricarbonyl complexes, demonstrating its utility in organometallic chemistry (Daub et al., 1977).
Chemical Transformations
- Transformation into Norcaradiene/Cycloheptatriene Derivatives: This compound can transform into various derivatives, useful in synthesizing novel organic structures (Mukherjee-Müller et al., 1976).
- Radical Decarboxylation Reactions: It has been used in Barton's radical decarboxylation reactions, indicating its potential in organic synthesis (Zhu, Klunder, & Zwanenburg, 1995).
Material Science Applications
- Metal-Catalyzed Addition Polymers: Demonstrates utility in the development of photoresists for lithography, showing its applications in material sciences (Sanders et al., 2003).
Synthetic Chemistry
- Synthesis of Highly Strained Compounds: It has been utilized in synthesizing anti-Bredt compounds and tricyclic cyclopropenes, highlighting its role in creating structurally complex and strained organic molecules (Lee & Lin, 2014).
Photochemistry
- Photochemical Isomerization and Rearrangements: It undergoes photochemical reactions leading to various rearrangements and isomerization, showing its applications in the field of photochemistry (Goldschmidt & Genizi, 1987).
Safety and Hazards
Properties
IUPAC Name |
7-propan-2-yloxycarbonyltricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)12-8-4-3-7(9-5-10(8)9)11(12)13(15)16/h3-4,6-12H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDRSPUGRYMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1C2C=CC(C1C(=O)O)C3C2C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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